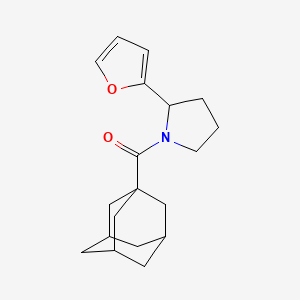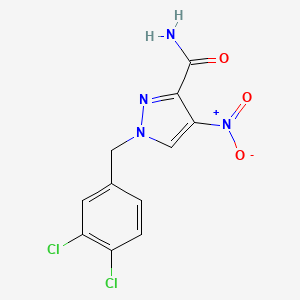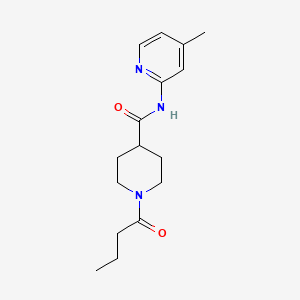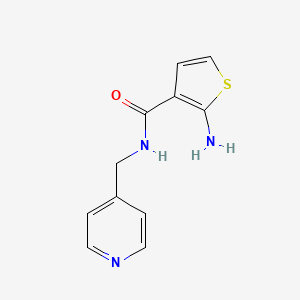![molecular formula C23H22N2O4S B6040361 N-(4-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B6040361.png)
N-(4-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide, commonly known as BAM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. BAM is a small molecule that belongs to the family of sulfonamide compounds and exhibits a wide range of pharmacological activities.
作用機序
The mechanism of action of BAM is not fully understood, but it is believed to involve the inhibition of enzymes that play critical roles in various biological processes. For example, BAM has been shown to inhibit carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in the pH of the intracellular environment, which can affect various cellular functions. Similarly, BAM has been shown to inhibit histone deacetylase, which regulates gene expression by removing acetyl groups from histone proteins.
Biochemical and Physiological Effects:
BAM exhibits a wide range of biochemical and physiological effects, depending on the target enzyme and biological system. For example, BAM has been shown to induce apoptosis in cancer cells by inhibiting matrix metalloproteinase, a family of enzymes that play a critical role in tumor invasion and metastasis. In addition, BAM has been shown to exhibit anti-inflammatory effects by inhibiting carbonic anhydrase, which is involved in the regulation of pH and ion transport in various tissues.
実験室実験の利点と制限
BAM has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, BAM also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can affect the interpretation of experimental results and require careful consideration when designing experiments.
将来の方向性
There are several future directions for the study of BAM, including its potential applications in drug development, its interactions with biological systems, and its optimization for specific targets. For example, the identification of new targets for BAM and the optimization of its pharmacokinetic properties could lead to the development of new drugs for various diseases. In addition, the study of BAM's interactions with biological systems, such as its effects on protein-protein interactions, could provide new insights into the mechanisms of action of sulfonamide compounds. Finally, the development of new synthetic methods for BAM and its analogs could facilitate the study of their structure-activity relationships and lead to the discovery of new bioactive compounds.
合成法
The synthesis of BAM involves the reaction of 4-acetylphenyl isocyanate with 4-[(benzylsulfonyl)amino]aniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with methylsulfonyl chloride to afford the final product. The synthesis of BAM is a straightforward and efficient process that can be carried out on a large scale with high yields.
科学的研究の応用
BAM has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, BAM has been identified as a potent inhibitor of several enzymes, including carbonic anhydrase, histone deacetylase, and matrix metalloproteinase. These enzymes play crucial roles in many diseases, such as cancer, inflammation, and neurodegeneration, making BAM a promising candidate for drug development. In biological research, BAM has been used as a tool compound to study the physiological functions of sulfonamide compounds and their interactions with biological systems.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17(26)19-8-12-21(13-9-19)24-23(27)20-10-14-22(15-11-20)25(30(2,28)29)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFTYVZJNLPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6040294.png)
![2,3-dimethoxy-N-({1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6040304.png)

![1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6040315.png)

![ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6040319.png)



![3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B6040362.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6040378.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-isobutyl-2-piperazinyl)ethanol](/img/structure/B6040385.png)